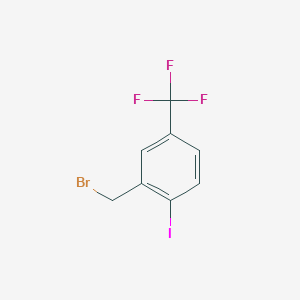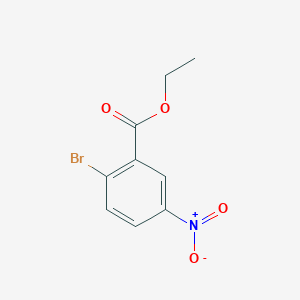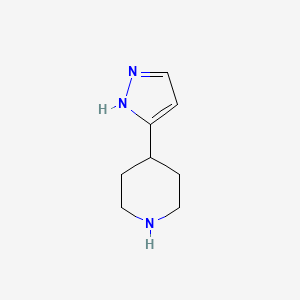
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide, also known as 4-APB, is a synthetic compound belonging to the class of pyrazolo[3,4-b]pyridines. It is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), and has been used in scientific research for its potential applications in the treatment of neurological disorders. 4-APB has been studied for its effects on cell signaling pathways, synaptic plasticity, and neurotransmitter release. It has been found to modulate the activity of ion channels, modulate the release of neurotransmitters, and act as an agonist of mGluR5.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide derivatives have been explored for their potential in treating various diseases. Research into novel pyrazole derivatives has shown that some compounds exhibit significant antimicrobial and anticancer activities. These compounds, including those derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, with some showing higher anticancer activity than reference drugs like doxorubicin. The antimicrobial activity of these compounds is also noteworthy, with many displaying good to excellent effects against bacterial and fungal pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity Against Breast Cancer
Another study focused on 4-aminoantipyrine-based heterocycles, revealing that certain derivatives possess significant anticancer activity against the human tumor breast cancer cell line MCF7. These derivatives showcase IC50 values that are competitive with established chemotherapy agents, highlighting their potential as novel anticancer therapeutics (Ghorab, El-Gazzar, & Alsaid, 2014).
Hydrogen Bonding and Structural Analysis
Research on the structural properties of pyrazole derivatives, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, has contributed to a deeper understanding of hydrogen bonding and molecular arrangement. These studies provide insights into the molecular structures that could underpin the biological activities of these compounds, offering a foundation for the design of molecules with enhanced therapeutic properties (Portilla et al., 2007).
Synthesis and Evaluation of Derivatives
The synthesis and antimicrobial evaluation of new series of pyrazole and imidazole derivatives further highlight the versatility of these compounds in scientific research. Through methods like the Mannich base method, researchers have developed compounds with significant antimicrobial activity, expanding the potential applications of these molecules in combating infectious diseases (Idhayadhulla, Kumar, & Abdul, 2012).
Analgesic and Antioxidant Activities
The investigation into Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole has uncovered compounds with notable in vivo analgesic and in vitro antioxidant activities. This research underscores the potential of pyrazole derivatives in developing new treatments for pain and oxidative stress-related conditions (Karrouchi et al., 2016).
Propriétés
IUPAC Name |
4-(4-aminopyrazol-1-yl)-N-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-10-8(13)3-2-4-12-6-7(9)5-11-12/h5-6H,2-4,9H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQDEWDSRGYFTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCN1C=C(C=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-amino-1H-pyrazol-1-yl)-N-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

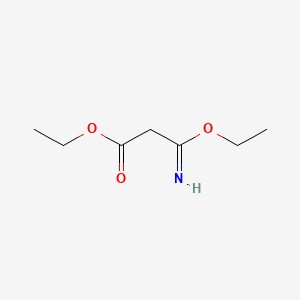


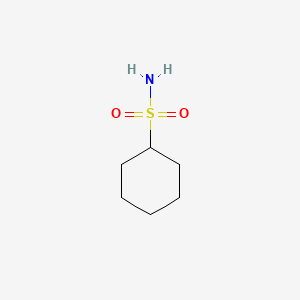
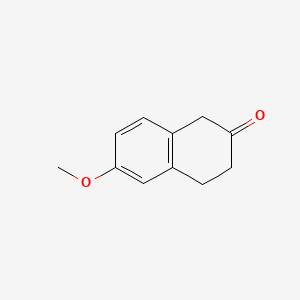


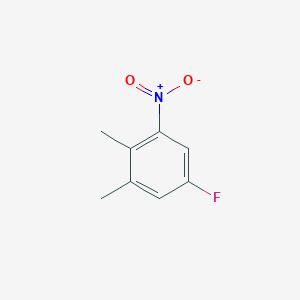
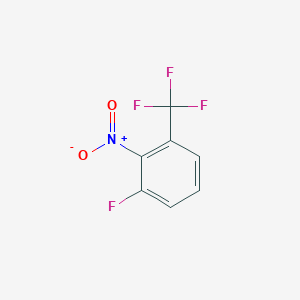
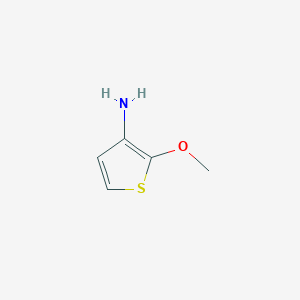
![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)
